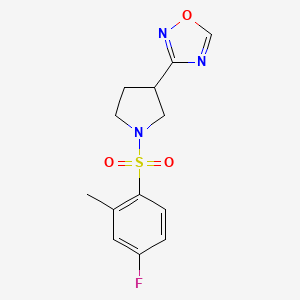

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyrrolidine ring substituted with a sulfonyl group derived from 4-fluoro-2-methylphenyl. The 1,2,4-oxadiazole moiety is known for its electron-deficient nature, which enhances metabolic stability and binding affinity in biological systems . The fluorine atom on the phenyl ring may enhance lipophilicity and bioavailability, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Properties

IUPAC Name |

3-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O3S/c1-9-6-11(14)2-3-12(9)21(18,19)17-5-4-10(7-17)13-15-8-20-16-13/h2-3,6,8,10H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKATPJLMIQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine to form the sulfonylated pyrrolidine intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole has been studied for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that the compound may exhibit significant antimicrobial effects against various pathogens. Its mechanism likely involves interaction with specific molecular targets such as bacterial enzymes or receptors.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The specific molecular pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival and growth .

Material Science

The unique chemical properties of this compound make it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with tailored properties for applications in:

- Polymer Chemistry : The compound can serve as a precursor for synthesizing novel polymers with specific mechanical or thermal properties.

- Coatings and Adhesives : Its chemical stability and reactivity can be advantageous in developing advanced materials for coatings and adhesives.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that modifications to the sulfonyl group enhanced potency against resistant strains.

Case Study 2: Anticancer Properties

In vitro studies on breast cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that the oxadiazole moiety plays a crucial role in mediating these effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Mechanism of Action

The mechanism of action of 3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-oxadiazole derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Bioactivity: The target compound’s sulfonyl group may confer stronger target binding compared to analogs with alkyl chains (e.g., 1a’s phenylethyl group) due to its polar nature .

Impact of Fluorine :

- Fluorine substitution (e.g., 2-fluorophenyl in vs. 4-fluoro-2-methylphenyl in the target) alters electronic and steric profiles, affecting ligand-receptor compatibility.

SAR Trends :

- Pyrrolidine modifications (e.g., sulfonyl vs. trifluoromethyl) significantly influence potency and selectivity, as seen in antiviral studies of related compounds .

Research Findings and Implications

- Antiviral Potential: Compounds like 1a and 1b demonstrated inhibitory activity against SARS-CoV-2 replication, highlighting the therapeutic relevance of 1,2,4-oxadiazole-pyrrolidine hybrids .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for 1a/1b, involving coupling of sulfonylated pyrrolidine intermediates with oxadiazole precursors .

Biological Activity

3-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural framework that includes a pyrrolidine ring and a 1,2,4-oxadiazole moiety, which are known to influence its biological interactions and therapeutic potentials.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.

- 1,2,4-Oxadiazole moiety : A five-membered heterocyclic compound known for its various biological activities.

- 4-Fluoro-2-methylphenylsulfonyl group : Enhances the compound's solubility and may affect its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the sulfonamide : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with pyrrolidine.

- Cyclization : The sulfonamide intermediate undergoes cyclization to form the oxadiazole ring.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that derivatives of 1,3,4-oxadiazoles can effectively inhibit bacterial growth and possess antifungal properties. For example, related oxadiazole derivatives have demonstrated effectiveness against various strains of bacteria including Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. The 1,3,4-oxadiazole scaffold has been linked to various mechanisms of action against cancer cells:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Targeting Molecular Pathways : It interacts with specific molecular targets that modulate cancer cell growth and survival .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Anticancer Mechanisms : A study highlighted the ability of 1,3,4-oxadiazoles to induce apoptosis in cancer cells through the inhibition of specific kinases and growth factors .

- Antimicrobial Efficacy : Another investigation revealed that certain oxadiazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

Q & A

What synthetic methodologies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives or activated carbonyls. For analogs, Ir-catalyzed amination has been employed under mild conditions (50°C, DME solvent) using Cs₂CO₃ as a base, achieving yields >90% . Key steps include:

- Coupling : Reacting crotyl acetate with substituted piperidine/oxadiazole precursors.

- Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) .

- Enantioselectivity : Chiral catalysts or resolved intermediates (e.g., SFC analysis confirmed 97% ee in related compounds) .

How can structural contradictions in NMR or HRMS data be resolved during characterization?

Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR or deviations in HRMS m/z values) often arise from:

- Conformational flexibility : The sulfonyl-pyrrolidine group may adopt multiple rotamers, causing peak broadening. Dynamic NMR or variable-temperature studies can clarify this .

- Impurity traces : Use high-purity solvents and confirm via orthogonal methods (e.g., FTIR for functional groups, ¹⁹F NMR for fluorine-containing substituents) .

- Isotopic patterns : HRMS should match theoretical isotopic distributions (e.g., for Cl or F substituents) .

What advanced strategies optimize enantiomeric excess (ee) in asymmetric synthesis?

To enhance ee:

- Chiral catalysts : Iridium-based catalysts with phosphine ligands improve stereoselectivity in amination steps .

- Temperature control : Lower temperatures (e.g., 0–25°C) may reduce racemization during cyclization.

- SFC purification : Effective for separating enantiomers, as demonstrated in analogs with 97% ee .

How do substituents on the phenylsulfonyl group influence biological activity?

Structure-activity relationship (SAR) studies on related oxadiazoles reveal:

- Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability and target binding .

- Steric effects : Bulky substituents (e.g., 4-Fluoro-2-methylphenyl) may restrict conformational freedom, improving selectivity for enzymes like HIF-1 or TrkA kinases .

- Positional variations : Para-substitutions often optimize solubility, while ortho-substitutions affect steric interactions .

How should researchers address contradictory cytotoxicity data across cell lines?

Inconsistent activity (e.g., active in breast cancer cells but inactive in others) may stem from:

- Target expression heterogeneity : Validate target protein levels (e.g., TIP47 or HIF-1) via Western blotting .

- Metabolic differences : Assess compound stability in cell lysates (e.g., LC-MS/MS for parent compound degradation) .

- Off-target effects : Use CRISPR screening or proteomics to identify secondary targets .

What analytical methods ensure purity ≥95% for in vivo studies?

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) .

- Elemental analysis : Confirm C, H, N, S content within 0.4% of theoretical values .

- Residual solvents : GC-MS to detect traces of DME or xylene (<500 ppm) .

Which computational tools predict the compound’s solubility and bioavailability?

- QSPR models : Tools like ACD/Percepta estimate logP (aim for 2–4) and aqueous solubility .

- Molecular docking : Software (AutoDock Vina) models interactions with targets (e.g., HIF-1α binding pockets) .

- MD simulations : Assess stability of sulfonyl-pyrrolidine conformers in lipid bilayers .

How can stability under physiological conditions be assessed?

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .

- Plasma stability : Incubate with mouse/human plasma (1–24 hrs) and quantify parent compound .

- Light sensitivity : Conduct ICH-compliant photostability studies (e.g., 1.2 million lux·hr) .

What are the limitations of current SAR studies for this compound class?

- Limited diversity : Most studies focus on aryl/heteroaryl substituents; explore alkyl or bicyclic groups .

- In vivo validation : Few analogs (e.g., 4l ) have been tested in tumor models. Prioritize PK/PD studies.

- Target ambiguity : Use photoaffinity probes (e.g., biotinylated analogs) to confirm binding partners .

How can enantiomer-specific biological effects be investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.